molecular formula C15H29N3O2 B2931722 3,3-Diethyl-1-(1-pentanoylpiperidin-4-YL)urea CAS No. 1796781-31-1

3,3-Diethyl-1-(1-pentanoylpiperidin-4-YL)urea

Cat. No.: B2931722
CAS No.: 1796781-31-1
M. Wt: 283.416
InChI Key: BSPJKFDUTLNECQ-UHFFFAOYSA-N
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Description

3,3-Diethyl-1-(1-pentanoylpiperidin-4-YL)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound’s structure also includes a pentanoyl group attached to the piperidine ring and two ethyl groups attached to the urea moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-1-(1-pentanoylpiperidin-4-YL)urea typically involves the reaction of piperidine derivatives with isocyanates. One common method is the reaction of 1-pentanoylpiperidine with diethylcarbamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-1-(1-pentanoylpiperidin-4-YL)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3,3-Diethyl-1-(1-pentanoylpiperidin-4-YL)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,3-Diethyl-1-(1-pentanoylpiperidin-4-YL)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can result in the modulation of biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diethyl-3-(1-pentanoylpiperidin-4-yl)urea
  • 3,3-Diethyl-1-(1-butanoylpiperidin-4-yl)urea
  • 3,3-Diethyl-1-(1-hexanoylpiperidin-4-yl)urea

Uniqueness

3,3-Diethyl-1-(1-pentanoylpiperidin-4-YL)urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,1-diethyl-3-(1-pentanoylpiperidin-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-4-7-8-14(19)18-11-9-13(10-12-18)16-15(20)17(5-2)6-3/h13H,4-12H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPJKFDUTLNECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC(CC1)NC(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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